3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The palmitoylcarbohydrazonoyl group is then introduced through a series of reactions involving hydrazine derivatives and palmitoyl chloride under controlled conditions .
Industrial Production Methods
the synthesis generally follows standard organic chemistry protocols involving purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects . The exact pathways and targets are still under investigation, but they are believed to involve hydrazone and ester functionalities .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of hydrazone and ester functionalities makes it particularly valuable for studying complex reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
765912-93-4 |
---|---|
Molecular Formula |
C31H44N2O4 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
[3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-30(34)33-32-25-26-17-16-18-29(24-26)37-31(35)27-20-22-28(36-2)23-21-27/h16-18,20-25H,3-15,19H2,1-2H3,(H,33,34)/b32-25+ |
InChI Key |
GEKCPIBKKQULIT-WGPBWIAQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.